molecular formula C12H12N2O B7515489 2-(4-Ethylphenoxy)pyrimidine

2-(4-Ethylphenoxy)pyrimidine

Cat. No.: B7515489
M. Wt: 200.24 g/mol
InChI Key: WIGXORDOQZMFBD-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenoxy)pyrimidine typically involves the reaction of 4-ethylphenol with a pyrimidine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where 4-ethylphenol reacts with a halogenated pyrimidine in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenoxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to evaluate its use in pharmaceuticals, particularly as a precursor for drug development.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Ethylphenoxy)pyrimidine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

2-(4-Ethylphenoxy)pyrimidine is similar to other compounds that contain pyrimidine rings substituted with various functional groups. Some of these similar compounds include:

  • 2-(4-Methylphenoxy)pyrimidine: Similar structure but with a methyl group instead of an ethyl group.

  • 2-(4-Propylphenoxy)pyrimidine: Similar structure but with a propyl group instead of an ethyl group.

  • 2-(4-Butylphenoxy)pyrimidine: Similar structure but with a butyl group instead of an ethyl group.

These compounds differ in their physical and chemical properties due to the variation in the alkyl chain length, which can influence their reactivity and biological activity.

Properties

IUPAC Name

2-(4-ethylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-10-4-6-11(7-5-10)15-12-13-8-3-9-14-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGXORDOQZMFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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